molecular formula C10H9Cl3O2 B1372841 2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride CAS No. 1160257-84-0

2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride

Cat. No.: B1372841
CAS No.: 1160257-84-0
M. Wt: 267.5 g/mol
InChI Key: GJAJDJVWUDNMOZ-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride is an organic compound with the molecular formula C10H9Cl3O2. It is a derivative of phenoxyacetic acid and is characterized by the presence of two chlorine atoms on the phenoxy ring and a propanoyl chloride group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride typically involves the reaction of 2,5-dichlorophenoxyacetic acid with thionyl chloride or phosphorus pentachloride. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2,5-dichlorophenoxyacetic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Hydrolysis: Conducted under acidic or basic conditions, depending on the desired product.

    Reduction: Performed under anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products Formed

    Amides and Esters: Formed from substitution reactions with amines and alcohols.

    2,5-Dichlorophenoxyacetic Acid: Formed from hydrolysis.

    Alcohol: Formed from reduction reactions.

Scientific Research Applications

2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including herbicides and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting cancer and inflammatory diseases.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the propanoyl chloride group, which is highly electrophilic. The compound can modify proteins and enzymes by acylating amino acid residues, thereby altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dichlorophenoxy)butanoyl chloride
  • 2-(2,5-Dichlorophenoxy)propionic acid
  • 2,4-Dichlorophenoxyacetic acid

Uniqueness

2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride is unique due to its specific substitution pattern on the phenoxy ring and the presence of the propanoyl chloride group. This combination of structural features imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis and biochemical research .

Properties

IUPAC Name

2-(2,5-dichlorophenoxy)-2-methylpropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl3O2/c1-10(2,9(13)14)15-8-5-6(11)3-4-7(8)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJAJDJVWUDNMOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)Cl)OC1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675492
Record name 2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160257-84-0
Record name 2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160257-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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